2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione
Description
2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione is a synthetic compound derived from the isoindoline-1,3-dione (phthalimide) scaffold, modified with an 8-hydroxyquinolin-5-ylmethyl substituent. The phthalimide core is widely explored in medicinal chemistry due to its versatility in drug design, particularly for neuroprotective, antitumor, and antioxidant applications . Modifications at the N-position of the isoindoline-1,3-dione ring, such as aromatic or aliphatic substitutions, significantly influence biological activity .
Properties
Molecular Formula |
C18H12N2O3 |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-[(8-hydroxyquinolin-5-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H12N2O3/c21-15-8-7-11(12-6-3-9-19-16(12)15)10-20-17(22)13-4-1-2-5-14(13)18(20)23/h1-9,21H,10H2 |
InChI Key |
AHQPELXRFVVVKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C4C=CC=NC4=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Reaction Components:
- Isatin or quinoline derivatives (such as 8-hydroxyquinoline)
- 1,3-dicarbonyl compounds or phthalimide derivatives
- Amines or nucleophiles that facilitate ring formation or substitution
Catalysts and Conditions:
- Use of (±)-camphor-10-sulfonic acid (CSA) as a catalyst (5 mol%)
- Solvent mixture of H2O/EtOH (3:1, v/v)
- Ultrasonic irradiation at 50 °C for 30–60 minutes
This method yields high purity compounds with yields ranging from 74% to over 90% depending on the exact substrates and conditions.
Example Reaction Table (Adapted for Related Quinoline-Phthalimide Derivatives):
| Entry | Quinoline Derivative | 1,3-Dicarbonyl/Phthalimide | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 8-Hydroxyquinoline | Isoindoline-1,3-dione | CSA (5%) | H2O/EtOH (3:1) | 50 | 30 | 85-90 |
| 2 | Substituted quinoline | 1,3-Cyclohexanedione | CSA (5%) | H2O/EtOH (3:1) | 50 | 30 | 84-93 |
Nucleophilic Substitution Using Alkyl Bromides
Another common preparation involves the reaction of nitroxoline (8-hydroxyquinoline derivative) with benzyl or alkyl bromides in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like N,N-dimethylformamide (DMF).
Procedure:
- Stir nitroxoline with K2CO3 in DMF under nitrogen atmosphere at room temperature for 30 minutes.
- Add the appropriate benzyl or alkyl bromide (1.5 equivalents).
- Continue stirring until starting materials are consumed (monitored by TLC).
- Quench the reaction by pouring into ice-cold water.
- Extract with dichloromethane (DCM), dry over anhydrous sodium sulfate.
- Evaporate solvent under reduced pressure.
- Purify the product by silica gel column chromatography using hexane/ethyl acetate mixtures.
This method is particularly useful for introducing the methylene linker between the quinoline and isoindoline moieties when the bromomethyl isoindoline-1,3-dione is used as the alkylating agent.
Hydrolysis and Further Functionalization
Post-synthesis, some derivatives may undergo hydrolysis or modification steps to introduce or unmask functional groups, enhancing solubility or biological activity.
- Hydrolysis of ester groups using lithium hydroxide (LiOH) in a water/methanol mixture at room temperature for 24 hours.
- Acidification and precipitation of the hydrolyzed product.
- Purification by filtration and washing with non-polar solvents.
Green Chemistry and Ultrasound-Promoted Synthesis
The use of ultrasound irradiation in aqueous ethanol solvents represents a green chemistry approach, reducing reaction times and improving yields without harsh reagents or extensive heating.
- Ultrasonic irradiation promotes better mixing and energy transfer.
- The reaction proceeds efficiently at mild temperatures (around 50 °C).
- This method avoids the use of toxic solvents and heavy metals.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Typical Yield (%) |
|---|---|---|---|---|
| Multi-component reaction | Isatin/quinoline, 1,3-dicarbonyl, CSA catalyst | H2O/EtOH, ultrasound, 50 °C, 30 min | One-pot, green, high yield | 85-93 |
| Nucleophilic substitution | Nitroxoline, alkyl/benzyl bromide, K2CO3 | DMF, room temp, N2 atmosphere | Simple, versatile, scalable | 70-85 |
| Hydrolysis and modification | Ester derivatives, LiOH, MeOH/H2O | Room temp, 24 h | Functional group manipulation | 75-90 |
Research Findings and Optimization Notes
- The use of (±)-camphor-10-sulfonic acid (CSA) as a catalyst in aqueous ethanol significantly improves yields compared to water alone.
- Ultrasonic irradiation reduces reaction time from hours to minutes.
- Substituent effects on the quinoline ring influence reaction rates and yields; electron-withdrawing groups typically enhance reaction efficiency.
- Purification is straightforward via recrystallization or column chromatography.
- The synthesized compounds exhibit promising biological activities such as antimicrobial and free radical scavenging effects, which are linked to the synthetic method's ability to produce high-purity materials.
Chemical Reactions Analysis
2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include furfural, dimethylhydrazine, and maleimides, which are used to synthesize the desired products in moderate to outstanding yields (41–97%) . Major products formed from these reactions include derivatives of isoindoline-1,3-dione, which have been shown to modulate the dopamine receptor D3 and inhibit β-amyloid protein aggregation .
Scientific Research Applications
Anticancer Properties
One of the most promising applications of 2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione is its potential as an anticancer agent. Studies have shown that derivatives of isoindoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this structure have been tested for their ability to inhibit human topoisomerase II and DNA gyrase, both of which are crucial for DNA replication and transcription in cancer cells .
Antimicrobial Activity
Research indicates that the quinoline moiety is associated with antimicrobial properties. Compounds containing this structure have been evaluated against a range of pathogens, demonstrating effectiveness in inhibiting bacterial growth. This suggests potential applications in treating infections caused by resistant strains of bacteria .
Case Study 1: Topoisomerase Inhibition
A study conducted by Sui et al. reported the synthesis and evaluation of tetracyclic isoindoloquinolines, which include derivatives similar to this compound. These compounds were shown to act as potent inhibitors of human topoisomerase II, suggesting their utility in cancer treatment strategies .
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial efficacy of quinoline derivatives against pancreatic cancer cell lines. The study highlighted the structure-activity relationship (SAR) that underpins the effectiveness of these compounds, indicating that modifications to the quinoline structure could enhance their potency against resistant bacterial strains .
Summary Table of Applications
| Application | Description | Supporting Studies |
|---|---|---|
| Anticancer Agent | Inhibits topoisomerase II and DNA gyrase; potential for use in chemotherapy | Sui et al., 2020 |
| Antimicrobial | Effective against various bacterial strains; potential for treating resistant infections | Various studies on quinoline derivatives |
| Neuroprotective | Potential role in neurodegenerative diseases; ongoing research into acetylcholinesterase inhibition | Research on donepezil hybrids |
Mechanism of Action
The mechanism of action of 2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione involves its interaction with molecular targets such as the dopamine receptor D2. In silico analysis suggests that this compound has the best properties as a ligand of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site . This interaction modulates the receptor’s activity, which may contribute to its potential therapeutic effects in treating Parkinsonism and Alzheimer’s disease .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on isoindoline-1,3-dione derivatives with diverse substituents, emphasizing synthesis methods, physicochemical properties, and biological activities.
Substituent-Dependent Bioactivity
Key Findings
Antioxidant and Neuroprotective Activity : Fluorinated derivatives (e.g., 3b and 3c) exhibit potent radical scavenging activity (DPPH IC₅₀ < 50 µM), correlating with improved neuroprotection in Alzheimer’s disease models .
Cholinesterase Inhibition : Indole-acryloylphenyl derivatives (e.g., compound 3) show structural similarity to acetylcholinesterase inhibitors like donepezil, though specific inhibition data are unavailable .
Antitumor Potential: Urea-modified phthalimide derivatives (e.g., compounds 5a–5e in ) demonstrate IC₅₀ values < 100 µM against cancer cells, outperforming controls like pomalidomide (IC₅₀ > 200 µM) .
Toxicity Profile: Derivatives with amino-hydroxyalkyl substituents (e.g., compound 5) exhibit low acute toxicity in mice (LD₅₀ > 500 mg/kg), validated by in silico models .
Structural-Activity Relationships (SARs)
- Electron-Withdrawing Groups (EWGs) : Fluorine or chlorine atoms enhance antioxidant activity by stabilizing radical intermediates .
- Aromatic Substituents : Bulky aryl groups (e.g., indole-acryloyl) improve binding to enzymatic pockets (e.g., acetylcholinesterase) .
- Chiral Centers : Enantiopure derivatives (e.g., (R)-2-((2-oxo-oxazolidin-5-yl)methyl)isoindoline-1,3-dione) are critical for stereospecific drug interactions .
Biological Activity
2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione, a compound with significant potential in medicinal chemistry, exhibits various biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₂N₂O, with a molecular weight of 304.3 g/mol. The compound features an isoindoline core linked to an 8-hydroxyquinoline moiety, which is crucial for its biological activity.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 8-aminoquinoline with phthalic anhydride derivatives. The synthesis typically employs methods such as microwave heating to enhance yield and efficiency .
Antimicrobial Activity
Research indicates that isoindoline derivatives, including this compound, exhibit potent antimicrobial properties. In particular, studies have shown that these compounds are effective against Mycobacterium tuberculosis and other pathogenic bacteria. The inhibitory concentration (IC₅₀) values for related compounds range from 2.1 to 7.4 μM, demonstrating significant antimicrobial potential .
Acetylcholinesterase Inhibition
The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Inhibitory activities have been reported with IC₅₀ values as low as 2.1 μM for certain derivatives, suggesting a strong potential for neuroprotective applications . The interaction with AChE involves binding at both the catalytic and peripheral sites of the enzyme .
Cytotoxicity
In vitro studies assessing cytotoxic effects on various cancer cell lines have shown that isoindoline derivatives can induce apoptosis in cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .
Study on Neuroprotective Effects
A study involving PC12 neuronal cells demonstrated that certain isoindoline derivatives could protect against H₂O₂-induced cell death. This neuroprotective effect correlates with their AChE inhibitory activity, suggesting a dual mechanism of action that may be beneficial in treating neurodegenerative diseases .
Evaluation Against Mycobacterium
In a comparative study against standard treatments like ethionamide, isoindoline derivatives exhibited comparable efficacy in inhibiting mycobacterial growth. This positions them as promising candidates for further development in anti-tuberculosis therapies .
Data Tables
| Compound | IC₅₀ (μM) | Activity |
|---|---|---|
| This compound | 2.1–7.4 | Antimicrobial |
| Para-fluoro substituted derivative | 2.1 | AChE inhibition |
| Other isoindoline derivatives | 4–6 | Cytotoxicity against cancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
